Flufenamic Acid Glucuronide is a metabolite of Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of anthranilic acid derivatives. This compound is formed through the enzymatic process known as glucuronidation, in which glucuronic acid is conjugated to Flufenamic Acid, enhancing its solubility and facilitating its excretion from the body. The primary classification of Flufenamic Acid Glucuronide is as a drug metabolite, specifically an acyl glucuronide.
The synthesis of Flufenamic Acid Glucuronide typically involves the enzymatic reaction between Flufenamic Acid and uridine diphosphate glucuronic acid (UDPGA). This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are enzymes that facilitate the transfer of glucuronic acid to various substrates, including drugs and xenobiotics.
The synthesis generally occurs under buffered aqueous conditions at physiological pH and temperature. The presence of UGTs and UDPGA as cofactors is essential for the reaction to proceed effectively. In industrial settings, bioreactors are employed to maintain optimal conditions for enzyme activity, followed by purification processes such as chromatography to achieve high yields and purity of the product .
Flufenamic Acid Glucuronide has the molecular formula and a molecular weight of approximately 457.36 g/mol. The structure consists of a Flufenamic Acid moiety linked to a glucuronic acid unit via an ester bond formed during glucuronidation.
The compound's structural characteristics can be represented using various chemical notation systems, including SMILES and InChI codes, which provide detailed information about its molecular structure .
Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of Flufenamic Acid and glucuronic acid. Additionally, further conjugation reactions such as sulfation and methylation may modify the glucuronide .
Flufenamic Acid Glucuronide exerts its pharmacological effects primarily through its parent compound, Flufenamic Acid. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are responsible for synthesizing prostaglandins—key mediators in inflammation and pain pathways. The glucuronide form enhances solubility and promotes elimination from the body, thus potentially reducing systemic toxicity while maintaining therapeutic efficacy .
Flufenamic Acid Glucuronide is stable under physiological conditions but may undergo hydrolysis in extreme pH environments. Its reactivity profile includes potential interactions with other biomolecules due to its functional groups .
Flufenamic Acid Glucuronide has several applications in scientific research:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2